![molecular formula C26H25N5O2S B2449892 N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-99-7](/img/structure/B2449892.png)
N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound's structural complexity allows for intricate chemical reactions and syntheses, contributing to the development of novel heterocyclic compounds. For instance, research by Crabb et al. involved the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, highlighting the compound's role in forming structurally diverse triazoloquinazolinium derivatives through reactions with various reagents, such as dicyclohexylcarbodiimide (DCC) (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Potential Biological Activities
The compound's core structure, related to triazoloquinazolines, has been investigated for various biological activities, including adenosine receptor antagonism. A study by Burbiel et al. identified 2-Amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists, leading to the discovery of compounds with significant selectivity towards different adenosine receptor subtypes, thereby underscoring the therapeutic potential of triazoloquinazoline derivatives in treating diseases related to adenosine dysregulation (Burbiel, Ghattas, Küppers, Köse, Lacher, Herzner, Kombu, Akkinepally, Hockemeyer, & Müller, 2016).
Methodological Innovations
The compound's unique structure facilitates methodological advancements in chemical synthesis, as demonstrated by Heravi et al. in their report on a three-component, one-pot synthesis approach for triazolo/benzimidazolo quinazolinones. This method leverages the compound's reactivity for efficient and green synthesis, emphasizing its utility in streamlining synthetic pathways for complex heterocycles (Heravi, Derikvand, & Ranjbar, 2010).
Antihistaminic Potential
Investigations into the pharmacological properties of triazoloquinazoline derivatives, which are structurally related to the target compound, have revealed their potential as antihistaminic agents. A study by Alagarsamy et al. synthesized novel triazoloquinazolines and evaluated their H(1)-antihistaminic activity, indicating the compound's relevance in the development of new therapeutic agents with reduced sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16(2)19-10-12-20(13-11-19)34(32,33)26-25-28-24(27-22-14-9-17(3)15-18(22)4)21-7-5-6-8-23(21)31(25)30-29-26/h5-16H,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAHOISWYJYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


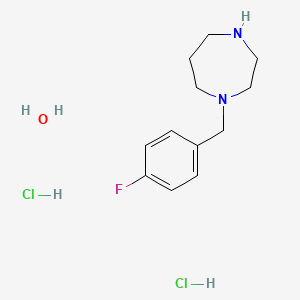
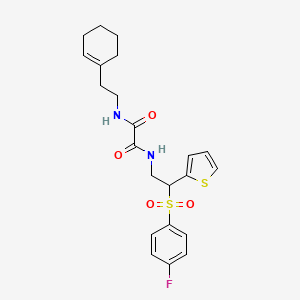
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
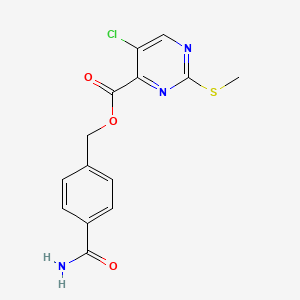
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
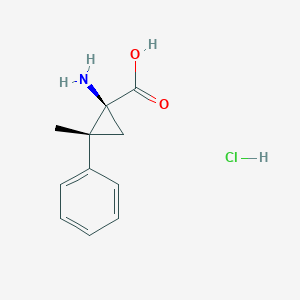

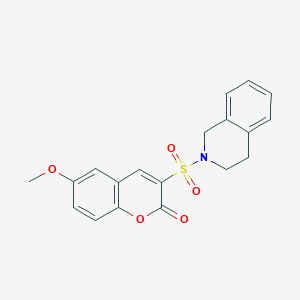
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)


